Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate
CAS No.:
Cat. No.: VC20454002
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3O2 |
|---|---|
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | ethyl 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylate |
| Standard InChI | InChI=1S/C10H13N3O2/c1-2-15-10(14)9-12-6-7-5-11-4-3-8(7)13-9/h6,11H,2-5H2,1H3 |
| Standard InChI Key | VBFMWGCWTSTHML-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NC=C2CNCCC2=N1 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
Ethyl 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylate features a bicyclic framework where a partially saturated pyridine ring (5,6,7,8-tetrahydropyrido) is fused to a pyrimidine ring. The pyrimidine component includes a carboxylate ester group at position 2, which enhances solubility and modulates electronic properties. The compound’s IUPAC name reflects this arrangement, with the numbering system prioritizing the pyrimidine ring.
Table 1: Key Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 219.24 g/mol |
| Ring System | Bicyclic (pyrido[4,3-d]pyrimidine) |
| Functional Groups | Ethyl carboxylate, tertiary amine |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The ethyl ester group introduces steric and electronic effects that influence reactivity, particularly in nucleophilic substitution and cyclization reactions .
Synthetic Methodologies
Dieckmann Cyclization
A primary route to this compound involves Dieckmann cyclization, a reaction that facilitates ring closure through intramolecular ester condensation. For example, 4-[(2-cyanoethyl)amino]-2-phenyl-5-pyrimidinecarboxylates undergo cyclization under basic conditions to yield the tetrahydropyrido[4,3-d]pyrimidine core . This method emphasizes the role of electron-withdrawing groups in stabilizing the transition state.
Multi-Step Synthesis via Gewald Reaction
Alternative pathways employ the Gewald reaction to construct the thienopyrimidine precursor, followed by functionalization. In one protocol, piperidin-4-one reacts with 4-(chloromethyl)pyridine to form an intermediate, which undergoes cyclization with ethyl cyanoacetate and sulfur to yield the tetrahydropyrido[4,3-d]pyrimidine scaffold . This method highlights the versatility of the compound’s synthetic accessibility.
Table 2: Comparative Synthesis Routes
| Method | Starting Materials | Key Steps | Yield (%) |
|---|---|---|---|
| Dieckmann Cyclization | 4-Chloro-2-phenylpyrimidine | Dechloroamination, cyclization | 60–75 |
| Gewald Reaction | Piperidin-4-one, ethyl cyanoacetate | Nucleophilic substitution, cyclization | 50–65 |
Biological Activities and Mechanisms
mTOR Inhibition
The compound exhibits potent inhibition of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase regulating cell growth and metabolism. By binding to the ATP-binding pocket, it disrupts mTORC1/2 complexes, leading to reduced protein synthesis and anti-proliferative effects in cancer cells . SAR studies indicate that the ethyl carboxylate group enhances binding affinity compared to methyl or propyl analogs .
CaMKII and eEF-2K Modulation
Derivatives of this compound demonstrate selective inhibition of calcium/calmodulin-dependent protein kinase II (CaMKII) and eukaryotic elongation factor-2 kinase (eEF-2K). For instance, phenyl sulfonamide analogs show 25-fold higher CaMKII inhibition than KN-93, a reference inhibitor . Similarly, pyrido[2,3-d]pyrimidine-2,4-dione derivatives inhibit eEF-2K with IC₅₀ values as low as 420 nM, implicating their role in modulating protein translation in cancers .
Table 3: Inhibitory Potency Against Kinases
| Kinase | Compound Derivative | IC₅₀ (nM) | Selectivity (vs. Off-Targets) |
|---|---|---|---|
| mTOR | Ethyl carboxylate analog | 280 | >100-fold |
| CaMKII | Phenyl sulfonamide derivative | 150 | >100-fold |
| eEF-2K | Pyrido[2,3-d]pyrimidine-2,4-dione | 420 | 50-fold |
Structure-Activity Relationships (SAR)
Role of the Ethyl Carboxylate Group
The ethyl ester at position 2 is critical for maintaining solubility and metabolic stability. Replacement with bulkier esters (e.g., tert-butyl) reduces kinase affinity due to steric hindrance, while smaller esters (methyl) lower bioavailability .
Impact of Substituents on the Pyridine Ring
Electron-donating groups (e.g., methyl) at position 6 enhance CaMKII inhibition by 30–50%, whereas electron-withdrawing groups (e.g., nitro) diminish activity. This trend aligns with molecular docking studies showing tighter binding to hydrophobic kinase pockets .
Applications in Drug Discovery
Oncology Therapeutics
The compound’s mTOR and eEF-2K inhibitory properties make it a candidate for breast, lung, and colorectal cancers. Preclinical studies in MDA-MB-231 cells show dose-dependent reduction in tumor growth and metastasis, with minimal off-target toxicity .
Neurological Disorders
CaMKII inhibition offers potential in treating Alzheimer’s disease and epilepsy, where aberrant kinase activity contributes to neurodegeneration. In vitro models demonstrate neuroprotective effects at nanomolar concentrations .
Future Directions
Ongoing research aims to optimize pharmacokinetics through prodrug strategies and nanoparticle delivery systems. Additionally, combinatorial libraries of derivatives are being screened for dual kinase inhibition, which could address therapeutic resistance in oncology .
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